6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is a chemical compound with the molecular formula C7H7ClN2O . It is a yellow solid and is recognized as a significant fused bicyclic 5–6 heterocycle .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1,3-5H,2H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, involves various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis
This compound is a yellow solid with a molecular weight of 170.6 . and should be stored at temperatures between 0-5°C .Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYXJMODPTCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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